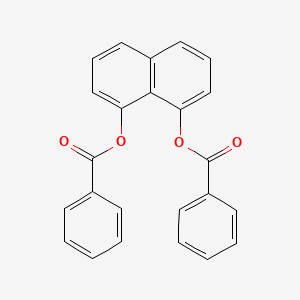

Naphthalene-1,8-diyl dibenzoate

Description

Contextualizing Naphthalene-1,8-diyl Dibenzoate within Aromatic Ester Chemistry

Aromatic esters, such as this compound, are a significant class of organic compounds. Benzoic acid esters, or benzoates, are found in various applications, serving as solvents, flavorings, and intermediates in the synthesis of products like plasticizers. acs.orguwlax.edu The synthesis of these esters is typically achieved through esterification, a reaction between a carboxylic acid (or its derivative) and an alcohol. mdpi.com For instance, methyl benzoate (B1203000) can be synthesized by reacting benzoic acid with methanol (B129727) in the presence of an acid catalyst. mdpi.com More advanced methods, such as transesterification, are also employed, where an existing ester is reacted with an alcohol to form a new ester, a process that can be optimized for high conversion rates. acs.org The study of esterification reactions continues to evolve, with research into green chemistry approaches like microwave-assisted synthesis aiming to reduce energy consumption and improve efficiency. uwlax.edu

Significance of the Naphthalene-1,8-diyl Moiety in Organic Synthesis and Supramolecular Chemistry

The naphthalene-1,8-diyl moiety is a foundational structure in specialized areas of chemistry due to its unique geometry. In naphthalene (B1677914), substituents at the 1 and 8 positions, known as peri-substituents, are forced into close proximity, separated by a distance of approximately 2.5 Å. st-andrews.ac.ukwikipedia.org This is significantly closer than substituents in other arrangements, such as the ortho positions on a benzene (B151609) ring. wikipedia.org This rigid, planar naphthalene framework acts as a "clamp," creating significant steric strain and forcing intramolecular interactions between the groups at these positions. st-andrews.ac.ukresearchgate.net

This inherent strain is not a limitation but a powerful tool for chemists. It can lead to distorted, twisted geometries in the naphthalene ring itself and allows for the study of unusual bonding and repulsive interactions between atoms. researchgate.netnih.govnih.gov Researchers leverage this peri-space to design molecules with novel properties. A classic example is 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge" for its exceptionally high basicity, which stems from the relief of steric strain upon protonation. wikipedia.org

In the realm of materials science and supramolecular chemistry, the 1,8-diarylnaphthalene framework is used to construct conformationally stable molecules that can act as photoluminescent sensors for ion detection. nih.gov The fixed orientation of the aryl groups makes these compounds highly sensitive to their environment. nih.gov The 1,8-disubstituted naphthalene core is also a key component in the development of complex ligands for catalysis and unique redox-active systems for studying electron transfer processes. nih.govelsevierpure.com

Overview of the Dibenzoate Functionality in Chemical Compound Design

The dibenzoate functionality refers to the two benzoate ester groups present in the molecule. In chemical compound design, the functionality of a molecule—the presence of specific functional groups—has a decisive influence on its reactivity and properties. wikipedia.org Benzoate esters are versatile functional groups in organic chemistry. organic-chemistry.org

They are commonly used as protecting groups for alcohols during multi-step syntheses due to their stability under various conditions and the availability of methods for their selective removal. organic-chemistry.org Beyond this classical role, benzoate esters are integral to materials and supramolecular chemistry. Research has shown that molecules containing benzoate esters can self-assemble into complex, ordered nanostructures like twisted nanowires and chiral gels. rsc.org This demonstrates that the benzoate moiety can drive the formation of larger, functional assemblies through intermolecular interactions. rsc.org

Furthermore, the electronic properties of the benzoate group can be significant. In mechanistic studies of palladium-catalyzed reactions, the benzoate anion has been shown to play a crucial role in stabilizing transition states through strong electrostatic attraction and hydrogen bonding, thereby influencing the reaction pathway and outcome. acs.org The inclusion of dibenzoate functionality in a molecule like this compound, therefore, imparts a combination of steric bulk and specific electronic characteristics that can be exploited in molecular design.

Structure

3D Structure

Properties

IUPAC Name |

(8-benzoyloxynaphthalen-1-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O4/c25-23(18-9-3-1-4-10-18)27-20-15-7-13-17-14-8-16-21(22(17)20)28-24(26)19-11-5-2-6-12-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCIKCMSXYOIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036241 | |

| Record name | 1,8-Naphthylene dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331711-99-0 | |

| Record name | 1,8-Naphthalenediol, 1,8-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331711-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthylene dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalene-1,8-diyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.240.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of Naphthalene 1,8 Diyl Dibenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of Naphthalene-1,8-diyl dibenzoate. The molecule's inherent C₂ symmetry significantly influences its NMR spectra, leading to a more simplified pattern of signals than would be expected for an asymmetric structure.

The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the naphthalene (B1677914) core and the two equivalent benzoate (B1203000) groups.

Naphthalene Core Protons: The six protons on the 1,8-disubstituted naphthalene ring are expected to appear in the aromatic region, typically between δ 7.0 and δ 8.0 ppm. Due to the molecule's symmetry, these six protons form three chemically equivalent pairs (H-2/H-7, H-3/H-6, and H-4/H-5). The signals would present as complex multiplets due to spin-spin coupling. Specifically, H-2/H-7 would likely be a doublet, H-3/H-6 a triplet (or more accurately, a doublet of doublets), and H-4/H-5 a doublet. The coupling constant between adjacent protons on a naphthalene ring is typically in the range of 6-9 Hz.

Benzoate Group Protons: The ten protons of the two benzoate groups are also equivalent due to symmetry. They will give rise to three distinct signals in the aromatic region. The two ortho-protons (H-2'/H-6') are deshielded by the adjacent carbonyl group and are expected to resonate furthest downfield, likely around δ 8.1-8.3 ppm as a doublet. The two meta-protons (H-3'/H-5') and the single para-proton (H-4') are expected to appear as triplets (or multiplets) in the range of δ 7.4-7.7 ppm.

Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthalene H-2, H-7 | ~ 7.45 | d | ~ 7.5 |

| Naphthalene H-3, H-6 | ~ 7.55 | t or dd | ~ 8.0 |

| Naphthalene H-4, H-5 | ~ 7.95 | d | ~ 8.2 |

| Benzoate H-2', H-6' | ~ 8.20 | d | ~ 7.8 |

| Benzoate H-3', H-5' | ~ 7.50 | t | ~ 7.6 |

This is an interactive data table. Users can sort and filter the data as needed.

The ¹³C NMR spectrum provides crucial information on the carbon skeleton. Due to the C₂ symmetry, only half of the 24 carbons are unique.

Ester Carbonyl Carbon: The most downfield signal is expected for the carbonyl carbon of the ester group, typically appearing around δ 165 ppm.

Naphthalene Core Carbons: The ten carbons of the naphthalene core will produce five signals. The two carbons directly bonded to the ester oxygen (C-1/C-8) are significantly deshielded and expected around δ 145-150 ppm. The other four CH carbons (C-2/C-7, C-3/C-6, C-4/C-5) and the quaternary bridgehead carbon (C-9/C-10, often labeled C-4a/C-8a) will resonate in the typical aromatic range of δ 120-135 ppm.

Benzoate Group Carbons: The carbons of the two equivalent benzoate rings will show four distinct signals: the ipso-carbon (C-1') attached to the carbonyl group, the ortho- (C-2'/C-6'), meta- (C-3'/C-5'), and para- (C-4') carbons, all resonating in the δ 128-135 ppm range.

Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~ 165.0 |

| C-1, C-8 (Naphthalene) | ~ 147.0 |

| C-4a, C-8a (Naphthalene) | ~ 135.0 |

| C-4' (Benzoate) | ~ 134.0 |

| C-2', C-6' (Benzoate) | ~ 130.5 |

| C-1' (Benzoate) | ~ 129.5 |

| C-3', C-5' (Benzoate) | ~ 128.8 |

| C-4, C-5 (Naphthalene) | ~ 127.0 |

| C-3, C-6 (Naphthalene) | ~ 122.0 |

This is an interactive data table. Users can sort and filter the data as needed.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the naphthalene ring (H-2↔H-3, H-3↔H-4) and on the benzoate rings (H-2'↔H-3', H-3'↔H-4'), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for example, linking the signal at ~7.45 ppm to the carbon at ~119.0 ppm (H-2/C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds apart. Crucial HMBC correlations for this compound would include:

A correlation from the naphthalene protons (e.g., H-2 and H-7) to the ester carbonyl carbon (C=O), confirming the attachment of the benzoate group to the naphthalene core.

A correlation from the ortho-protons of the benzoate ring (H-2'/H-6') to the ester carbonyl carbon.

Correlations from naphthalene protons to the quaternary carbons (C-1/C-8 and C-4a/C-8a), allowing for their unambiguous assignment.

Vibrational Spectroscopy

FTIR spectroscopy is excellent for identifying the key functional groups in this compound. The spectrum would be dominated by absorptions from the ester linkages and the aromatic rings.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1735-1720 | C=O Ester Stretch | Strong |

| 1600, 1580, 1450 | Aromatic C=C Ring Stretch | Medium |

| 1300-1250 | Aryl-O Stretch (Asymmetric) | Strong |

| 1150-1100 | O-C-C Stretch (Symmetric) | Strong |

This is an interactive data table. Users can sort and filter the data as needed.

The most prominent feature would be the intense carbonyl (C=O) stretching band. The presence of two strong bands in the "fingerprint region" between 1300-1100 cm⁻¹ corresponding to the C-O stretching vibrations of the ester group would be another key diagnostic feature.

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals.

For this compound, the Raman spectrum would clearly show the vibrations of the aromatic systems. The symmetric "ring breathing" vibrations of both the naphthalene and benzene (B151609) rings, which involve the concerted expansion and contraction of the rings, are expected to be particularly intense.

Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Predicted Intensity |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Medium |

| ~1725 | C=O Ester Stretch | Medium-Weak |

| ~1600 | Aromatic C=C Ring Stretch | Strong |

| ~1380 | Naphthalene Ring Breathing | Strong |

This is an interactive data table. Users can sort and filter the data as needed.

The combination of a strong C=O band in the FTIR spectrum and strong aromatic ring breathing modes in the Raman spectrum provides a comprehensive vibrational profile of the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental formula of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₂₄H₁₆O₄, the calculated monoisotopic mass is 368.104859 Da. researchgate.net Experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, confirming the elemental composition of the compound. researchgate.netacs.org This precision is vital to distinguish it from other potential compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₁₆O₄ | nih.gov |

| Monoisotopic Mass | 368.104859 Da | researchgate.net |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion of this compound) to generate a characteristic spectrum of fragment ions. While a specific experimental MS/MS spectrum for this compound is not detailed in the available literature, the fragmentation pattern can be predicted based on the known behavior of aromatic esters. libretexts.orgyoutube.com

The primary fragmentation pathways for aromatic esters typically involve cleavage of the ester bonds. pharmacy180.com For this compound, the following fragmentation patterns are anticipated:

Formation of the Benzoyl Cation: The most common fragmentation for benzoate esters is the cleavage of the C-O bond, leading to the formation of a highly stable benzoyl cation at m/z 105. This is often the base peak in the spectrum. pharmacy180.com

Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can subsequently lose a neutral molecule of carbon monoxide (CO) to produce the phenyl cation at m/z 77. pharmacy180.com

Cleavage of the Second Ester Group: Sequential loss of the two benzoate groups would also occur. After the initial loss of a benzoyl radical (C₇H₅O•), the remaining fragment ion would undergo further fragmentation, including the loss of the second benzoate group.

Naphthalene-related Fragments: Fragmentation of the core naphthalene structure itself is also possible, especially under higher energy conditions. researchgate.netstanford.edu

Table 2: Predicted MS/MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 368 | [M]⁺ | [C₂₄H₁₆O₄]⁺ | Molecular Ion |

| 263 | [M - C₇H₅O]⁺ | [C₁₇H₁₁O₃]⁺ | Loss of a benzoyl radical |

| 247 | [M - C₇H₅O₂]⁺ | [C₁₇H₁₁O₂]⁺ | Loss of a benzoyloxy radical |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation (likely base peak) |

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.

As of the current literature, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, specific details regarding its crystal system, space group, and unit cell parameters are not available. The determination of these parameters would require the growth of a suitable single crystal and subsequent analysis.

Without a solved crystal structure, the precise molecular conformation and dihedral angles of this compound in the solid state remain undetermined. The molecule possesses significant conformational flexibility due to the rotation around the C-O and C-C single bonds of the two ester groups. The steric hindrance between the two bulky benzoate groups at the peri-positions of the naphthalene core likely forces them to adopt a twisted conformation relative to the naphthalene plane to minimize repulsion. The dihedral angles between the planes of the phenyl rings and the naphthalene core would be a key feature of its three-dimensional structure.

Although the specific crystal packing of this compound is unknown, the types of intermolecular interactions can be inferred from its chemical structure and studies of similar aromatic esters and naphthalene derivatives. acs.orgacs.org The crystal packing would be dominated by non-covalent interactions.

π-π Stacking: The molecule contains three aromatic systems: the naphthalene core and two phenyl rings. These electron-rich rings are expected to engage in significant π-π stacking interactions, which would be a primary driving force for the assembly of molecules in the crystal lattice. acs.org

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent naphthalene or phenyl rings.

C-H···O Interactions: Weak hydrogen bonds between aromatic or naphthalene C-H groups and the carbonyl oxygen atoms of the ester functionalities on neighboring molecules are also likely to play a role in stabilizing the crystal structure. nih.gov

Given the absence of strong hydrogen bond donors (like O-H or N-H), the crystal packing is expected to be governed by a combination of these weaker, yet collectively significant, van der Waals forces and π-system interactions. acs.orgmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

| Benzoyl cation |

Theoretical and Computational Studies on Naphthalene 1,8 Diyl Dibenzoate

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in providing a detailed picture of the electronic and structural properties of naphthalene-1,8-diyl dibenzoate at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and optimizing the molecular geometry of organic compounds like this compound. DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with various basis sets (e.g., 6-31G*), can accurately predict key structural parameters.

These calculations typically reveal a non-planar, crowded structure for this compound. The steric hindrance between the two bulky benzoate (B1203000) groups attached to the C1 and C8 positions of the naphthalene (B1677914) core forces them out of the plane of the naphthalene ring. This twisting is a critical determinant of the molecule's chiroptical properties. DFT can quantify the dihedral angles between the benzoate groups and the naphthalene scaffold, providing a precise three-dimensional model of the molecule.

Furthermore, DFT is employed to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties. The distribution of these frontier orbitals can also shed light on the reactive sites of the molecule.

Ab Initio Methods for High-Accuracy Energy Calculations

For even higher accuracy in energy calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark energetic data. These high-level calculations are particularly valuable for refining the understanding of the subtle energetic differences between various conformations of this compound and for accurately predicting its thermodynamic properties.

Molecular Dynamics Simulations

To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations offer a dynamic view of this compound, capturing its conformational flexibility and interactions with its environment over time.

Intermolecular Interactions in Solution and Solid States

MD simulations are also invaluable for studying the intermolecular interactions of this compound in different phases. In solution, simulations can model the interactions between the solute and solvent molecules, providing insights into solubility and solvation dynamics. In the solid state, MD can be used to simulate the packing of molecules in a crystal lattice, helping to understand the forces that govern the crystal structure, such as van der Waals forces and potential π-π stacking interactions between the aromatic rings.

Spectroscopic Property Prediction and Correlation

A significant application of theoretical and computational methods is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate the computational models and aid in the interpretation of experimental spectra. For instance, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations can identify the nature of the electronic transitions responsible for the observed absorption bands.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard tool for structure verification and analysis. For this compound, these predictions are crucial for assigning signals in experimentally obtained spectra and for understanding how the electronic environment of each nucleus is affected by the molecule's unique geometry.

The primary method for these predictions is Density Functional Theory (DFT), often paired with the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS). The accuracy of these predictions depends on the chosen functional (such as B3LYP) and basis set (e.g., 6-31G(d) or larger). nih.govnih.gov Machine learning techniques have also been integrated with DFT to enhance the accuracy of predictions, often reducing the mean absolute errors significantly. osti.govarxiv.org

A key structural feature of this compound is the severe steric repulsion between the two benzoate groups at the peri positions. This forces the naphthalene core to distort from planarity and dictates the rotational conformation of the ester groups. nih.gov This distortion directly impacts the electronic distribution and, consequently, the NMR chemical shifts of the aromatic protons and carbons. The protons on the naphthalene ring and the benzoate rings are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The carbonyl carbons of the ester groups are anticipated to have characteristic shifts in the ¹³C NMR spectrum around 165 ppm.

Below is a table of hypothetical, plausible ¹³C and ¹H NMR chemical shifts for this compound, as would be predicted by a DFT/GIAO calculation.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1/C8 (Naphthyl) | 146.5 | - |

| C2/C7 (Naphthyl) | 121.0 | 7.50 |

| C3/C6 (Naphthyl) | 126.8 | 7.65 |

| C4/C5 (Naphthyl) | 128.5 | 7.95 |

| C9/C10 (Naphthyl Bridgehead) | 135.2 | - |

| C=O (Carbonyl) | 165.3 | - |

| C1' (Benzoyl) | 129.8 | - |

| C2'/C6' (Benzoyl) | 130.5 | 8.20 |

| C3'/C5' (Benzoyl) | 128.9 | 7.55 |

| C4' (Benzoyl) | 133.8 | 7.70 |

Theoretical UV-Vis and Fluorescence Spectra Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the foremost computational method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. acs.orgmdpi.com It provides information on vertical excitation energies, which correspond to the maxima of absorption bands (λmax), and the oscillator strengths (f), which relate to the intensity of these bands. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions originating from the naphthalene and benzoate chromophores. pku.edu.cn The substitution pattern significantly influences the spectral properties. The steric crowding between the 1,8-dibenzoate groups forces the ester functionalities to twist out of the plane of the naphthalene ring. acs.org This twisting disrupts the π-conjugation between the naphthalene core and the benzoate substituents. As a result, the electronic spectrum may more closely resemble a superposition of the spectra of the individual chromophores (naphthalene and benzoate esters) rather than that of a single, extended conjugated system. This steric inhibition of resonance typically leads to a blue-shift (shift to shorter wavelengths) of the absorption bands compared to a hypothetical planar analogue.

While many naphthalene derivatives, particularly naphthalimides, are known for their fluorescent properties, the fluorescence of this compound would be highly dependent on its conformational dynamics. rsc.org Non-radiative decay pathways, potentially enhanced by the rotational freedom of the benzoate groups, could quench fluorescence, leading to a low quantum yield. TD-DFT calculations can also be used to optimize the geometry of the first excited state, allowing for the simulation of fluorescence spectra. chemrxiv.org

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound from a TD-DFT Calculation.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 290 | 0.55 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 245 | 0.80 | HOMO → LUMO+1 (π→π*) |

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to establish a clear correlation between a molecule's chemical structure and its macroscopic properties. nih.govyoutube.com For this compound, the most critical relationship is between its molecular conformation and its electronic and photophysical properties.

The dominant structural characteristic is the intense steric strain between the substituents at the 1- and 8-positions of the naphthalene core. rsc.org This peri interaction forces the molecule to adopt a distorted, non-planar conformation. The key parameters defining this structure are the dihedral angles between the naphthalene plane and the plane of each benzoate group. These angles are a direct consequence of minimizing the steric repulsion.

Modeling this relationship involves several steps:

Conformational Analysis: Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the bonds connecting the benzoate groups to the naphthalene core. This helps identify the most stable (lowest energy) conformation.

Property Calculation: For each conformation, electronic properties such as the HOMO-LUMO energy gap, dipole moment, and theoretical UV-Vis spectrum (via TD-DFT) are calculated. nih.gov

Correlation: By plotting the calculated properties as a function of the dihedral angles, a direct relationship can be established. For instance, as the dihedral angles increase (more twisting), the effective conjugation decreases, which is expected to lead to a larger HOMO-LUMO gap and a blue-shift in the predicted λmax.

This modeling reveals how steric hindrance directly governs the electronic behavior of the molecule. The conformation dictates the extent of overlap between the π-orbitals of the naphthalene system and the benzoate substituents, which in turn controls the delocalization of electrons and the energy of electronic transitions. Such models are invaluable for designing new molecules with tailored photophysical properties, as they can predict how structural modifications would alter the desired characteristics. nih.gov

Supramolecular Chemistry and Self Assembly of Naphthalene 1,8 Diyl Dibenzoate Analogues

Non-Covalent Interactions in Naphthalene-1,8-diyl Dibenzoate Systems

The architecture and stability of supramolecular assemblies are dictated by a delicate balance of non-covalent interactions. In the case of naphthalene-based systems, including analogues of this compound, several key interactions are prominent.

The planar and electron-deficient aromatic core of naphthalene (B1677914) diimides (NDIs) makes them highly suitable for π-π stacking interactions. rsc.org These interactions are a primary driving force for the self-assembly of NDI derivatives. google.com The planarity and high π-acidity of the NDI system are ideal for establishing face-to-face π-stacking. google.com The strength and geometry of these interactions can be fine-tuned by introducing substituents to the naphthalene core or the imide positions. researchgate.netusc.gal For instance, the introduction of flexible chains can modulate the packing modes and even lead to a transition from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE). usc.galrsc.org

In some NDI derivatives, π-π stacking leads to the formation of clusters and can be influenced by external factors. For example, in certain systems designed for redox flow batteries, gentle π-π interactions lead to the clustering and disassembling of NDI molecules during electron transfer processes. researchgate.netnih.gov The introduction of charged groups, such as ammonium (B1175870) functionalities, can disrupt long-range π-stacking, thereby increasing solubility in aqueous media. researchgate.netnih.gov In the solid state, strong π-π interactions between NDI derivatives and other molecules, like picric acid, can induce noticeable optical and electrical changes, which has been exploited in sensor applications. nih.gov

Hydrogen bonding plays a crucial role in directing the self-assembly of 1,8-disubstituted naphthalene analogues. nih.govacs.org In a series of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, intramolecular NH···F hydrogen bonds were found to dictate a face-to-face alignment of the naphthalene rings. nih.govacs.org This is in contrast to unfluorinated analogues where intermolecular NH···OC hydrogen bonds lead to T-shaped π-π interactions. nih.govacs.org The strength of these hydrogen bonds can be correlated with the electron-withdrawing nature of substituents, as observed through IR and NMR spectroscopy. nih.govacs.org

In the solid state, these interactions lead to the formation of extended structures. For instance, X-ray crystallography of an N-(8-fluoronaphthalen-1-yl)benzamide derivative revealed the formation of sheets composed of stacked naphthalene rings. acs.org The interplay of different hydrogen bonds, such as NH···F and NH···O, can lead to complex and well-defined crystal packing. acs.org In dipeptide-appended NDIs, β-sheet-type hydrogen bonding, in conjunction with π-π stacking, is a key factor in the formation of one-dimensional nanostructures like helical nanofibers and twisted nanoribbons. acs.orgnih.gov The structure of 1,8-bis(hydroxymethyl)naphthalene shows that each hydroxyl group participates in hydrogen bonding as both a donor and an acceptor, creating infinite chains. nih.gov

| Donor-H···Acceptor | Distance (Å) | Compound/System | Reference |

| N-H···F | 2.12 | Trifluoroacetamide derivative of N-(8-fluoronaphthalen-1-yl)benzamide | acs.org |

| N-H···O | 2.19 | Trifluoroacetamide derivative of N-(8-fluoronaphthalen-1-yl)benzamide | acs.org |

| N-H···F3C | 2.25 | Trifluoroacetamide derivative of N-(8-fluoronaphthalen-1-yl)benzamide | acs.org |

| H···O (acceptor) | 1.78 and 1.80 | 1,8-bis(hydroxymethyl)naphthalene | nih.gov |

Van der Waals forces and electrostatic interactions are fundamental to the stability of supramolecular structures formed by naphthalene derivatives. rsc.org In a study of dianionic naphthalenediimide derivatives with alkylammonium counterions, the interplay between electrostatic cation-anion interactions and van der Waals interactions from the alkyl chains was shown to be crucial for the molecular assembly. acs.org As the length of the alkyl chain increases, the contribution from van der Waals interactions becomes more significant, influencing the phase transition behavior and electronic properties of the material. acs.orgresearchgate.net

Design and Synthesis of this compound-Based Supramolecular Architectures

The design and synthesis of supramolecular architectures based on naphthalene analogues often involve a "building block" approach, where the naphthalene core is functionalized to promote specific non-covalent interactions.

Naphthalene diimide derivatives have been extensively used in host-guest chemistry. acs.orgacs.org Acyclic pillar[n]naphthalenes, which are oligomers of 2,3-diethoxynaphthalene (B13772719) units, have been shown to form host-guest complexes with various organic ammonium cations and electron-deficient neutral guests. frontiersin.orgnih.gov The pseudo-cavity of these acyclic hosts can encapsulate guest molecules, with association constants (Ka) in the range of 10² to 10⁴ M⁻¹. frontiersin.orgnih.gov

The table below presents the association constants for the complexation of an acyclic pillar acs.orgnaphthalene (Tetramer) with different guest molecules in CDCl₃ at 298 K.

| Guest | Host | Solvent | Ka (M⁻¹) | Reference |

| 1+ | Tetramer | CDCl₃ | (4.4 ± 0.6) × 10² | frontiersin.org |

| 2+ | Tetramer | CDCl₃ | (2.9 ± 0.4) × 10² | frontiersin.org |

| 3+ | Tetramer | CDCl₃ | (1.2 ± 0.2) × 10³ | frontiersin.org |

| 4+ | Tetramer | CDCl₃ | (2.1 ± 0.4) × 10³ | frontiersin.org |

| 11+ | Tetramer | CDCl₃ | (2.5 ± 0.4) × 10⁴ | frontiersin.org |

Furthermore, the self-assembly of certain naphthalene derivatives can be manipulated through host-guest interactions. For an amphiphile containing a naphthalene group and a pyridinium (B92312) cation, the addition of cucurbit rsc.orguril, which encapsulates both moieties, leads to the formation of fluorescence-enhanced microsheets. rsc.org

Naphthalene diimide derivatives are excellent building blocks for the creation of well-defined nanostructures through self-assembly. google.comacs.org By appending dipeptide sequences to an NDI core, researchers have successfully created n-type one-dimensional nanostructures, such as helical nanofibers and twisted nanoribbons, in aqueous solutions. acs.orgnih.gov The formation of these structures is driven by a combination of β-sheet hydrogen bonding and π-π stacking. acs.orgnih.gov

The morphology of the resulting nanostructures can be controlled by the molecular design of the building blocks. For example, the placement of the NDI group on the dipeptide backbone can determine whether nanofibers or nanoribbons are formed. acs.org The self-assembly process is also sensitive to electrostatic repulsion; the presence of additional charged groups can hinder the formation of nanostructures. acs.org In other systems, a core-substituted NDI was self-assembled with a platinum complex to form a supramolecular triangle, which further self-assembled into larger nanostructures observable by TEM and AFM. rsc.org These examples highlight the versatility of naphthalene-based building blocks in the bottom-up fabrication of functional nanomaterials. google.com

External Stimuli Response in Supramolecular Systems

Supramolecular assemblies derived from this compound analogues can be designed to be dynamic and responsive to their environment. Changes in external conditions can trigger significant structural reorganizations, leading to alterations in the material's properties and function.

Temperature is a fundamental stimulus for controlling the self-assembly of supramolecular systems. For analogues like naphthalenediimides, temperature changes can modulate the strength of non-covalent interactions, leading to assembly and disassembly processes. For instance, a naphthalene diimide building block containing both hydrazide (H1) and hydroxy (H2) groups has been shown to self-assemble into a reverse-vesicular structure in methylcyclohexane. This assembly is stable at room temperature but undergoes a distinct phase transition upon heating. At a lower critical solution temperature (LCST) of 43 °C, the selective dissociation of the weaker H2-H2 hydrogen bonds leads to the destruction of the vesicular structure and macroscopic precipitation. Interestingly, further heating to 70 °C (an upper critical solution temperature, UCST) results in the redispersion of the sample and the formation of a reverse-micellar structure acs.org. This complex thermo-responsive behavior highlights the delicate balance of intermolecular forces that can be manipulated in these systems.

In another example, the thermal behavior of hydrogels formed from 1,8-naphthalimide (B145957) derivatives has been investigated. The gelation of a 1,8-naphthalimide conjugate of a dipeptide in a DMSO/water mixture was found to be thermo-reversible. Heating the gel led to a gel-to-sol transition, which was accompanied by a decrease in the intensity of an excimer emission peak in its fluorescence spectrum, indicating a change in the aggregation state of the naphthalimide units researchgate.net. These examples demonstrate the potential to design thermally switchable materials based on the naphthalene-1,8-diyl scaffold.

The choice of solvent plays a critical role in directing the self-assembly of this compound analogues. The polarity, hydrogen-bonding capacity, and solvophobic effects of the solvent medium can profoundly influence the final supramolecular architecture.

For instance, a 1,8-naphthalimide (NMI) conjugate of a dipeptide was found to form different self-assembled structures depending on the solvent composition. In mixed solvents, gelation was induced by the anti-solvent effect, where the addition of a poor solvent (water) to a solution in a good solvent (DMSO) triggered the formation of a fibrous gel network. rsc.orgrsc.org The fluorescence properties of these assemblies were also highly solvent-dependent, exhibiting aggregation-induced emission (AIE) upon the addition of water to the DMSO solution. rsc.org This phenomenon is attributed to the formation of J-type aggregates in the poor solvent, which restricts intramolecular rotation and provides a radiative pathway for excited-state decay. rsc.orgrsc.org

The aggregation behavior of bis(naphthalimide)-amine conjugates also showcases strong solvent dependence. In certain solvents, these molecules can form intramolecular excimers due to the close proximity of the two naphthalimide chromophores. The introduction of protic solvents can disrupt intramolecular hydrogen bonds and promote excimer formation, leading to a significant shift in the fluorescence emission. nih.gov This solvatochromism provides a direct way to probe the local environment and the conformation of the supramolecular assembly.

| Naphthalene Analogue | Solvent System | Observed Supramolecular Assembly/Behavior | Primary Driving Force |

| Naphthalenediimide with hydrazide and hydroxy groups | Methylcyclohexane | Reverse-vesicular structure, precipitates, reverse-micellar structure | Hydrogen bonding, π-π stacking, Temperature |

| 1,8-Naphthalimide-dipeptide conjugate | DMSO/Water | Fibrous gel network | Anti-solvent effect, Hydrogen bonding |

| Bis(naphthalimide)-amine conjugate | Acetonitrile with trifluoroacetic acid | Excimer formation | Photoinduced electron transfer, Solvent polarity |

| 1,8-Naphthalimide derivative (NMI-GW-OMe) | DMSO/Water | J-type aggregates with Aggregation-Induced Emission (AIE) | Anti-solvent effect, π-π stacking |

Applications of this compound Supramolecular Assemblies

The tunable and responsive nature of supramolecular assemblies based on this compound analogues makes them promising candidates for a range of applications, from chemical sensing to biomedical technologies.

The electron-deficient aromatic surface of naphthalenediimides and the potential for incorporating specific recognition motifs make them excellent platforms for molecular sensors. These sensors often operate via a fluorescence "turn-on" or "turn-off" mechanism upon binding to a target analyte.

For example, fluorescent molecularly imprinted polymers (MIPs) based on 1,8-naphthalimide derivatives have been developed for the selective recognition of cholic acid. nih.gov In one system, the fluorescence intensity of the MIP decreased linearly with increasing cholic acid concentration, with a detection limit of 0.42 μM. nih.gov Another system exhibited a "turn-on" response, with the fluorescence increasing upon binding to cholic acid, achieving an even lower detection limit of 0.083 μM. nih.gov

Naphthalimide-based sensors have also been designed for the detection of ions. A smart sensor was developed for the sequential recognition of CN⁻ and Fe³⁺ ions, as well as the detection of H₂S. nih.gov The sensor operates through a relay recognition pathway and a reductive chemodosimetric mechanism, with detection limits in the nanomolar range for some analytes. nih.govnih.gov Furthermore, a supramolecular sensor constructed from a pillar researchgate.netarene and a naphthalimide derivative demonstrated the ability to detect Fe³⁺ and F⁻ in aqueous solutions. rsc.org The system could be incorporated into test strips for naked-eye detection. rsc.org The DNA binding capabilities of 1,8-naphthalimide derivatives, proceeding through intercalation, also highlight their potential in molecular recognition of biological macromolecules. researchgate.net

| Sensor Based On | Target Analyte | Sensing Mechanism | Detection Limit |

| 1,8-Naphthalimide MIP | Cholic Acid | Fluorescence quenching | 0.42 μM nih.gov |

| 1,8-Naphthalimide MIP | Cholic Acid | Fluorescence enhancement | 0.083 μM nih.gov |

| Naphthalimide-based receptor | CN⁻/Fe³⁺, H₂S | Relay recognition, Chemodosimetric reduction | - |

| Naphthalimide Schiff base | Cu²⁺ | Fluorescence "turn-off" | 7.0 x 10⁻⁸ mol/L nih.gov |

| Pillar researchgate.netarene-Naphthalimide assembly | Fe³⁺, F⁻ | Competitive coordination | - |

The ability of this compound analogues to form stimuli-responsive assemblies, such as vesicles and gels, makes them highly suitable for the development of controlled release systems. These systems can encapsulate therapeutic agents and release them in response to specific triggers present in a target environment.

A notable example is a naphthalimide-based azo-functionalized amphiphile that self-assembles into vesicles. acs.orgnih.gov These vesicles can encapsulate the anticancer drug curcumin. acs.orgnih.gov The azo-functionalized linker is designed to be cleaved by the enzyme azoreductase, which is overexpressed in the hypoxic environment of tumors. acs.orgnih.gov This enzymatic cleavage leads to the disassembly of the vesicles and the targeted release of the encapsulated drug, resulting in significantly enhanced cancer cell killing efficiency in hypoxic conditions compared to normoxic environments. acs.orgnih.gov

Hydrogels formed from naphthalimide-based dendrimers also show potential for controlled release applications. These gels can exhibit stimuli-responsive properties, such as self-healing, which could be harnessed for the sustained delivery of therapeutic molecules. acs.org The release of encapsulated substances can be triggered by changes in temperature, pH, or the presence of specific enzymes, depending on the functional groups incorporated into the naphthalimide scaffold. The development of such "smart" materials opens up new possibilities for targeted and on-demand drug delivery.

Advanced Applications and Future Directions for Naphthalene 1,8 Diyl Dibenzoate Research

Applications in Materials Science

The unique photophysical and electronic properties of naphthalene-based compounds make them prime candidates for the development of novel materials with enhanced performance characteristics.

Polymer Chemistry and High-Performance Materials

While direct applications of Naphthalene-1,8-diyl dibenzoate in polymer chemistry are not extensively documented, the broader class of naphthalene (B1677914) diimide (NDI) based polymers has garnered significant attention for its use in organic electronics. nih.govrsc.org These polymers often exhibit high electron mobility, making them suitable for n-channel field-effect transistors (FETs). nih.gov The incorporation of NDI units into polymer backbones can be achieved through various synthetic routes, leading to materials with tunable electronic and optical properties. rsc.org

For instance, copolymers of naphthalene diimide and bifuran have been synthesized and show a highly coplanar backbone structure, which is beneficial for charge transport. nih.gov Similarly, terpolymers based on naphthalene diimide have been developed to optimize the morphology and electron mobility in all-polymer solar cells, achieving significant power conversion efficiencies. acs.org The research in this area highlights the potential of naphthalene-based monomers, conceptually related to this compound, in creating the next generation of high-performance organic electronic materials. rsc.org

Metal-Organic Frameworks (MOFs) utilizing this compound Derivatives

Metal-Organic Frameworks (MOFs) constructed from naphthalene-based linkers have shown significant promise in areas such as gas storage, separation, and catalysis. bohrium.com The dicarboxylate derivatives of naphthalene, such as 1,8-naphthalenedicarboxylic acid, are particularly useful as organic linkers in the synthesis of MOFs. researchgate.net These linkers connect metal nodes to form porous, crystalline structures with high thermal stability and specific surface areas. bohrium.comresearchgate.net

For example, a cadmium-based MOF synthesized with 1,8-naphthalenedicarboxylic acid has demonstrated potential as a dual-functional fluorescence sensor for the detection of Fe³⁺ ions and the antibiotic enrofloxacin. researchgate.net Another study details the synthesis of zinc coordination polymers using a derivative of 1,8-naphthalenedicarboxylate, which exhibit intense blue luminescence, suggesting applications in photophysical devices. rsc.org The versatility of the naphthalene core allows for the fine-tuning of the MOF's properties, such as pore size and functionality, by modifying the linker. bohrium.com

Table 1: Examples of MOFs based on Naphthalene Dicarboxylate Derivatives

| MOF Designation | Metal Ion | Naphthalene-based Linker | Key Finding/Application | Reference |

|---|---|---|---|---|

| [Cd(L)0.5(1,8-NDA)·0.75H2O]n | Cadmium (Cd) | 1,8-Naphthalenedicarboxylic acid (1,8-H2NDA) | Dual-functional fluorescence sensor for Fe³⁺ and enrofloxacin. | researchgate.net |

| [Zn(ntca)DMF]n·DMF | Zinc (Zn) | 1,4,5,8-Naphthalenetetracarboxylate 1,8-monoanhydride | Intense blue luminescence with potential for photophysical applications. | rsc.org |

| MIL-122 | Aluminum (Al), Gallium (Ga), Indium (In) | 1,4,5,8-Naphthalenetetracarboxylic acid | Forms a three-dimensional framework with infinite metal-hydroxyl chains. | researchgate.net |

| NiNDTz | Nickel (Ni) | 2,6-di(1H-tetrazol-5-yl)naphthalene | Used as a filler in polycarbonate membranes to improve CO2 and H2 separation. | nih.gov |

Chemical Sensing and Chemo-sensing Platforms

The inherent fluorescence and the ability to functionalize the naphthalene scaffold make its derivatives excellent candidates for the development of chemical sensors.

Anion Binding Receptors

Derivatives of 1,8-naphthalimide (B145957) have been extensively studied as fluorescent and colorimetric sensors for anions. nih.gov These molecules are designed to have a receptor unit that can selectively bind with a specific anion, leading to a change in the photophysical properties of the naphthalimide fluorophore. nih.gov The design often involves incorporating hydrogen-bonding moieties like ureas, thioureas, or amides at the 4-amino position of the 1,8-naphthalimide structure. nih.gov This strategic placement allows for effective interaction with anions, resulting in a detectable signal. These sensors have been successfully used for anion detection in both organic and aqueous environments. nih.gov

Heavy Metal Ion Detection

Naphthalene-based chemosensors have demonstrated high selectivity and sensitivity for the detection of various heavy metal ions. researchgate.net For example, a sensor derived from 2-hydroxy-1-naphthaldehyde (B42665) has been shown to detect Al³⁺ and Fe³⁺ ions with a very low detection limit. researchgate.net Another novel chemosensor based on bis-naphthalene-2-ol can colorimetrically detect Fe²⁺ ions in physiological pH and can distinguish between Fe²⁺ and Fe³⁺. bohrium.com Furthermore, a naphthalene diimide-based probe has been developed for the detection of copper ions, which can be used in test strips for convenient monitoring. rsc.org These sensors often operate via mechanisms such as photo-induced electron transfer (PET) or internal charge transfer (ICT), where the binding of the metal ion modulates the fluorescence of the naphthalene moiety. researchgate.net

Table 2: Naphthalene-Based Chemosensors for Heavy Metal Ion Detection

| Sensor Base | Target Ion | Detection Method | Key Feature | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde derivative | Al³⁺, Fe³⁺ | Fluorimetric | High specificity and low detection limit. | researchgate.net |

| Bis-naphthalene-2-ol derivative | Fe²⁺ | Colorimetric | Distinguishes between Fe²⁺ and Fe³⁺ at physiological pH. | bohrium.com |

| Naphthalene diimide derivative | Cu²⁺ | Fluorescent & Colorimetric | Usable in test strips for convenient monitoring. | rsc.org |

| N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine (L) | Al³⁺ | Fluorimetric | Capable of intracellular Al³⁺ detection in living cells. | rsc.org |

Biological and Biomedical Research Applications (Excluding Dosage/Administration)

The diverse pharmacological activities of naphthalene derivatives have led to their exploration in various biological and biomedical research areas. ijpsjournal.comijpsjournal.com Their inherent fluorescence makes them particularly suitable for bioimaging applications. nih.govnih.gov

For instance, certain distyrylnaphthalene derivatives have been developed as fluorescent probes for visualizing cellular membranes in real-time. nih.gov These compounds exhibit low cytotoxicity and can effectively stain intracellular membrane components in a wide range of cell types. nih.gov In other research, naphthalene derivatives have been investigated for their potential as anticancer agents. ijpsjournal.comijpsjournal.com In silico studies and subsequent biological evaluations have shown that some naphthalene derivatives exhibit promising antiproliferative activity. ijpsjournal.comnih.gov Specifically, newly synthesized naphthalene-bis-triazole-bis-quinolin-2(1H)-ones have demonstrated strong antiproliferative action against several cancer cell lines. nih.gov Additionally, some naphthalene derivatives have been studied for their anti-inflammatory properties, showing inhibitory effects on the activation of neutrophils. researchgate.net These findings underscore the potential of the naphthalene scaffold in developing new therapeutic and diagnostic tools. nih.govnih.gov

Molecular Probes and Imaging Agents

The naphthalene core is a well-known fluorophore, and its derivatives are frequently employed in the development of fluorescent probes and imaging agents due to their favorable photophysical properties, such as high quantum yields and photostability. These characteristics make them ideal candidates for constructing sensors for ions and biomolecules.

However, specific research detailing the application of this compound as a molecular probe or imaging agent is not prominent in the current scientific literature. While the parent naphthalene structure is inherently fluorescent, the focus of research has largely been on other derivatives. For instance, compounds based on 1,8-naphthalimide are widely synthesized and studied as fluorescent dyes for various imaging applications. Similarly, 1,8-di(piperidinyl)naphthalene (DPN) has been rationally designed as a specialized matrix for imaging mass spectrometry, particularly for analyzing low molecular weight compounds.

The potential for this compound in this field remains an area for future exploration. Its synthesis from 1,8-dihydroxynaphthalene and benzoyl chloride could be adapted to introduce various functional groups onto the benzoate (B1203000) rings, potentially tuning its fluorescent properties or adding specific binding sites for target analytes.

Investigations into Cytotoxicity Mechanisms

Currently, there is a lack of specific studies investigating the cytotoxicity mechanisms of this compound. Chemical suppliers classify the compound as a research chemical intended for laboratory and manufacturing use only, not for medical or direct consumer applications. calpaclab.com Some vendors categorize it within a broad family of "Protein Degrader Building Blocks," which suggests a potential, albeit unexplored, role in biological processes. calpaclab.com

The broader family of naphthalene derivatives has been associated with various biological activities, but these cannot be directly extrapolated to this compound without specific experimental evidence. Future research would be required to determine any cytotoxic effects and elucidate the underlying mechanisms, such as interactions with cellular pathways or specific protein targets.

This compound in Catalysis

The rigid "peri" substitution pattern of the naphthalene-1,8-diyl scaffold creates a unique pocket that can be exploited in catalyst design, either by forming pre-organized ligands for metals or by establishing reactive centers for organocatalysis.

Role as Ligands in Transition Metal Catalysis

While the ester oxygen atoms in this compound have lone pairs of electrons, they are generally weak donors and less likely to form the stable, well-defined complexes required for efficient transition metal catalysis compared to other functional groups. The scientific literature does not prominently feature this specific compound as a ligand.

Research in this area has instead focused on naphthalene-1,8-diyl derivatives bearing stronger coordinating groups. For example, 1,8-diphosphanaphthalenes and 1,8-dimercaptonaphthalenes have been synthesized to serve as pincer-type ligands, where the rigid backbone holds the donor atoms in a fixed geometry ideal for metal coordination. These types of ligands have been successfully used in various catalytic transformations.

Organic Catalysis Applications

In the realm of organic catalysis, which avoids the use of metals, the naphthalene-1,8-diyl framework has been successfully utilized to create powerful reagents. A notable example is the 1,8-bis(diphenylmethylium)naphthalenediyl dication . This derivative acts as an effective organic oxidant. ambeed.com It has been successfully employed in the oxidative self-coupling of N,N-dialkylanilines to produce benzidines in high yields. ambeed.com The close proximity of the two carbocation centers on the rigid naphthalene backbone is crucial to its reactivity.

Currently, there are no documented applications of this compound itself as an organic catalyst. Its chemical structure does not possess the obvious reactive sites seen in derivatives like the dication. However, its role as a stable, rigid scaffold could be considered in future catalyst design, potentially as a precursor to more active catalytic species.

Emerging Research Frontiers

The exploration of new materials and technologies continues to open avenues for compounds with well-defined three-dimensional structures.

This compound in Nanoscience

The application of this compound in nanoscience is not yet an established field of research. While some chemical suppliers may list the compound in catalogs that also feature nanomaterials, there is no direct scientific literature describing its use in the synthesis or functionalization of nanoparticles, nanotubes, or other nanostructures. syinnovation.co.kr

The potential for its use, however, can be inferred from related research. Rigid organic molecules are of significant interest as building blocks (tectons) for creating functional solids, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The defined geometry of this compound could make it a candidate for designing new crystalline materials with porous structures or specific electronic properties. Future research may explore its incorporation into larger supramolecular assemblies or its use as a molecular linker in hybrid organic-inorganic nanomaterials.

Data Tables

Table 1: Comparison of this compound and Related Derivatives

| Compound Name | Key Structural Feature | Primary Research Application | Reference |

| This compound | Di-ester | Research chemical, building block | calpaclab.com |

| 1,8-Bis(diphenylmethylium)naphthalenediyl dication | Di-carbocation | Organic oxidant in catalysis | ambeed.com |

| Naphthalene-1,8-diyl bis(halogenophosphanes) | Di-phosphane | Synthetic building block for ligands | N/A |

| 1,8-Dimercaptonaphthalene Derivatives | Di-thiol | Ligands for transition metal complexes | N/A |

| 1,8-Di(piperidinyl)naphthalene (DPN) | Di-amine (proton sponge) | Matrix for imaging mass spectrometry | N/A |

| 1,8-Naphthalimide Derivatives | Imide | Fluorescent probes and dyes | N/A |

Advanced Computational Design of this compound-Based Systems

The in-silico design and analysis of molecules through computational chemistry have become indispensable tools in modern materials science. For compounds like this compound, these methods provide profound insights into their electronic structure, potential energy surfaces, and intermolecular interactions, which are crucial for designing novel functional materials. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these computational investigations, enabling the prediction of various molecular properties before their synthesis.

Computational studies on naphthalene derivatives often begin with geometry optimization to find the most stable molecular conformation. For this compound, this involves determining the torsion angles between the naphthalene core and the benzoate groups. These structural parameters are fundamental as they influence the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter, as it provides an estimation of the chemical reactivity, kinetic stability, and the energy required for electronic excitation. samipubco.com

For instance, DFT calculations on the parent naphthalene molecule have been used to determine its HOMO-LUMO gap, which was calculated to be 4.75 eV using the aug-cc-pVQZ basis set. samipubco.com Similar calculations for this compound would elucidate the influence of the dibenzoate substituents on the electronic properties of the naphthalene core. The addition of electron-withdrawing benzoate groups is expected to lower both the HOMO and LUMO energy levels, potentially tuning the material for specific electronic applications.

Advanced computational models can also predict the behavior of this compound in larger, more complex systems. Molecular dynamics (MD) simulations, for example, can be employed to study the self-assembly of these molecules and their interaction with other molecules or surfaces. This is particularly relevant for applications in organic electronics, where the packing and orientation of molecules in a thin film can significantly impact device performance.

Furthermore, computational methods are instrumental in designing novel derivatives of this compound with tailored properties. By systematically modifying the chemical structure in-silico, for example by introducing different substituent groups on the benzoate rings, researchers can screen a large number of potential candidates for desired characteristics. This high-throughput virtual screening accelerates the discovery of new materials for applications ranging from organic light-emitting diodes (OLEDs) to sensors.

The table below presents a representative example of the type of data that can be generated through DFT calculations for this compound and its hypothetical derivatives. These parameters are crucial for assessing their potential in electronic applications.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 |

| This compound | -6.50 | -1.80 | 4.70 |

| Naphthalene-1,8-diyl bis(4-nitrobenzoate) | -7.00 | -2.50 | 4.50 |

| Naphthalene-1,8-diyl bis(4-methoxybenzoate) | -6.30 | -1.60 | 4.70 |

Note: The data for derivatives are hypothetical and for illustrative purposes to show the effect of substituents.

Another important aspect that can be investigated computationally is the charge transport properties of materials based on this compound. By calculating parameters such as reorganization energy and electronic coupling between adjacent molecules, it is possible to estimate the charge mobility, which is a key performance metric for organic semiconductors.

The table below summarizes some of the key computed properties for this compound available from public databases. nih.gov

| Property | Value |

| Molecular Weight | 368.4 g/mol |

| XLogP3-AA | 6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 368.10485899 Da |

| Topological Polar Surface Area | 52.6 Ų |

| Heavy Atom Count | 28 |

These computationally derived parameters provide a solid foundation for the rational design of new materials and for understanding the structure-property relationships in systems based on this compound. The continued development of computational methods and computing power promises to further accelerate the discovery and optimization of these materials for a wide range of advanced applications.

Q & A

Q. What are the common synthetic routes for Naphthalene-1,8-diyl dibenzoate derivatives, and how do reaction conditions influence product yields?

- Methodological Answer : Synthesis typically involves aroylation reactions using Lewis acids (e.g., TiCl₄) or nucleophilic substitution with propargyl bromide in polar solvents like DMF. For example, 1,8-dihydroxynaphthalene derivatives react with benzoyl chloride in the presence of K₂CO₃ as a base, followed by quenching with ice and purification via ethyl acetate extraction . Reaction temperature (room temperature vs. reflux) and stoichiometric ratios of reagents significantly affect yields. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion.

Q. How can spectroscopic techniques and X-ray crystallography characterize the structural features of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C-H bending modes .

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm; methyl groups at δ 2.0–3.0 ppm). ¹³C NMR confirms carbonyl carbons at ~165 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C=O ~1.21 Å) and dihedral angles between naphthalene and benzoate groups .

Advanced Research Questions

Q. What computational approaches are effective in predicting electronic properties and stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately predict ionization potentials and electron affinities. For example, spin contamination in singlet-triplet gaps can be assessed using UB3LYP wavefunctions .

- Molecular Dynamics : Simulates solvent interactions and thermal stability. Limitations include overestimation of delocalization in strained derivatives (e.g., naphthalene-1,8-diyl vs. thiophene-tethered analogs) .

- Data Table :

| Property | B3LYP/6-31G* Calculation | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap (eV) | 3.2 | 3.1 (UV-Vis) |

| Singlet-Triplet Gap (kcal/mol) | 0.1 (naphthalene-1,8-diyl) | N/A |

Q. How do structural modifications in this compound derivatives affect their dual inhibition of DNA gyrase and topoisomerase IV?

- Methodological Answer :

- Substitution Effects : Chloroacetamide groups at the 1,8-positions enhance binding to ATPase domains. Compound 6 (bis-2-chloroacetamide) shows IC₅₀ values of 0.05 µM (gyrase) and 0.31 µM (topoisomerase IV), outperforming novobiocin .

- Assays :

ATPase Inhibition : Measure NADH oxidation rates in S. aureus enzymes .

MIC Testing : Against MRSA (MIC = 15.63–125 µg/mL) using broth microdilution .

Q. How can researchers resolve discrepancies between theoretical predictions and experimental observations for this compound derivatives?

- Methodological Answer :

- Case Study : UB3LYP predicts spin contamination in delocalized structures (e.g., 30% triplet contribution for thiophene-tethered derivatives), but experimental stability may differ due to solvent effects. Validate via EPR spectroscopy .

- Error Mitigation : Combine gradient-corrected functionals (e.g., B3LYP with Lee-Yang-Parr correlation) to improve thermochemical accuracy (average deviation <2.4 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.